4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H21BO4S and its molecular weight is 296.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis and Characterization : This compound has been synthesized and characterized, with its molecular structure determined through single crystal X-ray diffraction. It crystallizes in the monoclinic space group P21/c with no significant intramolecular or intermolecular interactions observed with the Lewis acidic boron atom (Coombs et al., 2006).
Applications in Organic Chemistry
- Use in Synthesis of Derivatives : It has been utilized in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, showing potential applications in inhibitory activity against serine proteases (Spencer et al., 2002).
- Fluorescent Properties for H2O2 Detection : A derivative of this compound was designed and synthesized for its application in detecting hydrogen peroxide (H2O2) in living cells, due to its sensitivity and selectivity, and large Stokes shift (Nie et al., 2020).
Electochemical Analysis
- Electrochemical Properties : Electrochemical analyses have been conducted on derivatives of this compound, revealing interesting properties like lower oxidation potentials and successful anodic substitution reactions in the presence of nucleophiles (Tanigawa et al., 2016).
Development of Novel Compounds
- Creation of Novel Stilbene Derivatives : This compound has been a key ingredient in the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, which have potential applications in LCD technology and the treatment of neurodegenerative diseases (Das et al., 2015).
Crystallographic and Conformational Analyses
- Crystal Structure and DFT Study : The structure of derivatives of this compound has been confirmed through various spectroscopic methods and X-ray diffraction, and further analyzed using density functional theory (DFT) (Huang et al., 2021).
Mechanism of Action
Target of Action
It is known that boric acid compounds, which this compound is a derivative of, are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It is known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .
Biochemical Pathways
Boric acid compounds are known to be involved in various transformation processes due to their high reactivity .
Result of Action
It is known that boric acid compounds can lead to apoptosis and necrosis of certain cancer cells .
Action Environment
It is known that boronic ester bonds, which this compound contains, are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-4-methylsulfonylphenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4S/c1-10-9-11(20(6,16)17)7-8-12(10)15-18-13(2,3)14(4,5)19-15/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJPXOFQIJCADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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